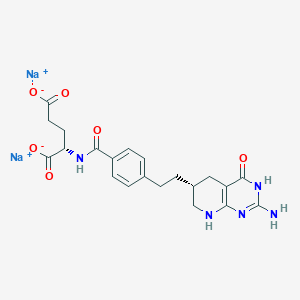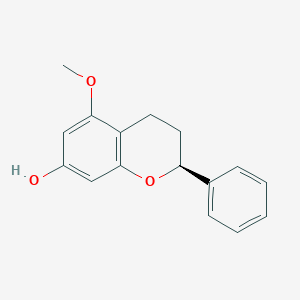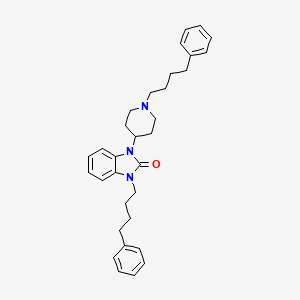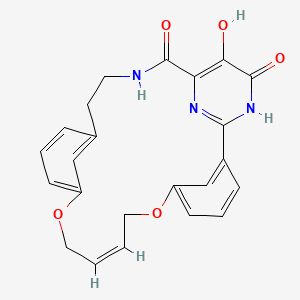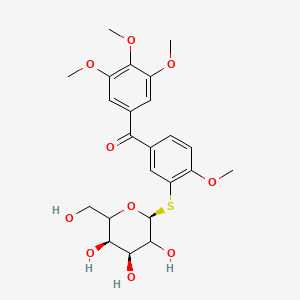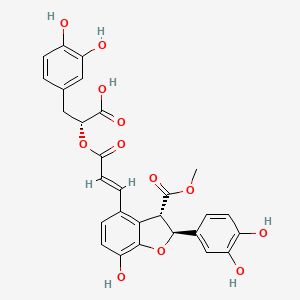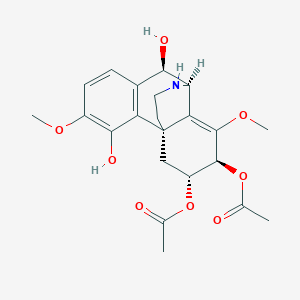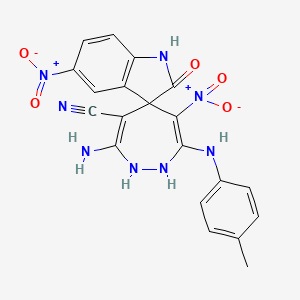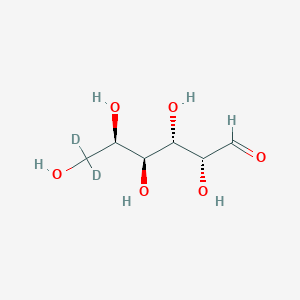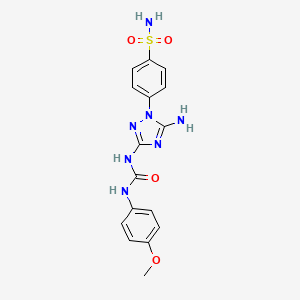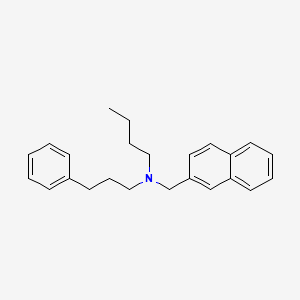![molecular formula C35H53I2N9O16 B12397621 [3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
[3,5 Diiodo-Tyr7] Peptide T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5 Diiodo-Tyr7] Peptide T is a derivative of threonine, an amino acid. It is a synthetic peptide that has been modified by the addition of iodine atoms at the 3 and 5 positions of the tyrosine residue at the seventh position in the peptide sequence . This compound is primarily used in scientific research and has shown potential in various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,5 Diiodo-Tyr7] Peptide T involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Iodination: The tyrosine residue at the seventh position is iodinated at the 3 and 5 positions using iodine and an oxidizing agent.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Types of Reactions:
Oxidation: The iodine atoms in this compound can undergo oxidation reactions, potentially altering the peptide’s structure and function.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products:
Oxidation: Oxidized forms of the peptide.
Substitution: Peptides with substituted functional groups.
Hydrolysis: Smaller peptide fragments or individual amino acids.
Applications De Recherche Scientifique
[3,5 Diiodo-Tyr7] Peptide T has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as hormone secretion and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its ability to influence muscle performance and recovery.
Industry: Utilized in the development of ergogenic supplements and other health-related products.
Mécanisme D'action
The mechanism of action of [3,5 Diiodo-Tyr7] Peptide T involves its interaction with specific molecular targets in the body. The iodinated tyrosine residue may influence the peptide’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can affect anabolic hormone secretion and muscle metabolism .
Comparaison Avec Des Composés Similaires
[3,5 Diiodo-Tyr7] Peptide S: Another iodinated peptide with similar structural modifications.
[3,5 Diiodo-Tyr7] Peptide R: A related peptide with different amino acid sequences but similar iodination patterns.
Uniqueness: [3,5 Diiodo-Tyr7] Peptide T is unique due to its specific sequence and iodination pattern, which confer distinct biological and chemical properties. Its ability to modulate hormone secretion and muscle performance sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C35H53I2N9O16 |
|---|---|
Poids moléculaire |
1109.7 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12+,13+,14+,15+,19-,20-,21-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
BZEMHZCBNZMGFO-JKCKAFQXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
